molecular formula C10H10F3NO3 B2744597 3-(Trifluoromethoxy)-DL-phenylalanine CAS No. 439587-14-1

3-(Trifluoromethoxy)-DL-phenylalanine

Cat. No.: B2744597
CAS No.: 439587-14-1
M. Wt: 249.189
InChI Key: NIONQVYUGGCUHI-UHFFFAOYSA-N
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Description

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid is a compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol This compound is a derivative of phenylalanine, an amino acid, and features a trifluoromethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific reaction conditions, such as temperature, solvent, and catalyst, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid lies in its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties.

Biological Activity

3-(Trifluoromethoxy)-DL-phenylalanine is an intriguing compound due to its unique structural modifications and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of phenylalanine modified with a trifluoromethoxy group. This modification enhances the compound's lipophilicity and binding affinity, which may contribute to its biological activity. The presence of fluorine atoms can also influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Amination Reactions : The compound interacts with various biological targets through amination reactions, which can lead to the formation of diverse metabolites and products.
  • Enzyme Modulation : Research indicates that derivatives of phenylalanine can modulate the activity of enzymes such as human phenylalanine hydroxylase (hPAH), which is crucial for the metabolism of phenylalanine. Stabilizers based on phenylalanine structures have shown promise in enhancing hPAH activity, suggesting a potential therapeutic application for conditions like phenylketonuria (PKU) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various phenylalanine derivatives, including this compound. In vitro tests against Staphylococcus aureus demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MICs) indicating effective dosages for bacterial inhibition .

CompoundMIC (µg/mL)Activity
3-(Trifluoromethoxy)-DL-Phe<32Antibacterial
Benzylated Precursor>256No activity

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited IC50 values ranging from 1.4 to 6 µM against leukemia and breast carcinoma cell lines, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)
K562 (Leukemia)3.0
MCF-7 (Breast)4.5
THP-1 (Monocytic)>10

Case Studies

  • Phenylketonuria Treatment : Research has shown that compounds like this compound can stabilize hPAH enzyme activity, presenting a novel approach to treating PKU by potentially restoring metabolic function .
  • Antimicrobial Development : A series of derivatives were synthesized and tested for their antibacterial efficacy, leading to the identification of compounds with enhanced activity against resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics due to its lipophilicity. This property is crucial for developing therapeutic agents that require effective bioavailability.

Properties

IUPAC Name

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONQVYUGGCUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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